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Compound of Interest

Compound Name:
1-(4-Hydroxypiperidin-1-

yl)ethanone

Cat. No.: B1337775 Get Quote

A notable scarcity of public research exists on the specific in vitro and in vivo efficacy of

compounds directly derived from 1-acetyl-4-hydroxypiperidine. However, the broader family of

4-hydroxypiperidine derivatives has been extensively explored, revealing a rich landscape of

pharmacological activities. This guide provides a comprehensive comparison of these

derivatives, offering valuable insights for researchers, scientists, and drug development

professionals interested in this versatile scaffold.

The 4-hydroxypiperidine core is a privileged structure in medicinal chemistry, serving as a

foundational element for a wide array of therapeutic agents. Its synthetic tractability and

favorable physicochemical properties have led to its incorporation into molecules targeting a

diverse range of biological pathways. This guide will delve into the documented efficacy of

various N-substituted 4-hydroxypiperidine derivatives, presenting a comparative analysis of

their performance in key therapeutic areas. While direct data on 1-acetyl derivatives is not

presently available in the reviewed literature, the experimental protocols and structure-activity

relationships detailed herein provide a robust framework for the potential evaluation of this

specific subclass.

Comparative Efficacy of 4-Hydroxypiperidine
Derivatives
The versatility of the 4-hydroxypiperidine scaffold is evident in the broad spectrum of biological

targets for which its derivatives have shown significant activity. The nature of the substituent at
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the nitrogen atom plays a crucial role in determining the pharmacological profile of the resulting

compound.

Analgesic Activity
Derivatives of 4-hydroxypiperidine have been investigated for their potential as analgesics.

Studies have shown that modifications at the nitrogen and the 4-position phenyl ring

significantly influence their activity.

Compound Type Key Findings Reference

Substituted Phenacyl

Derivatives

Halogenated phenacyl

derivatives demonstrated

protection against acetic acid-

induced writhing in mice.

However, they were found to

be inactive in the tail flick test.

[1]

4-(1-pyrrolidinyl) Piperidine

Analogs

Showed significant to highly

significant analgesic activity in

the tail flick method at a dose

of 50 mg/kg. Toxicity was

observed at a 75 mg/kg dose.

[1]

4-(4'-chlorophenyl)-4-

hydroxypiperidine Derivatives

Exhibited significant analgesic

activity in the tail flick test in

rats at a 50 mg/kg dose.

[2][3]

Histamine H3 Receptor Antagonism
The histamine H3 receptor is a key target in the central nervous system for treating various

neurological disorders. Several 4-hydroxypiperidine derivatives have been synthesized and

evaluated as H3 receptor antagonists.
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Compound Series
In Vitro Potency
(pA2)

Key Observations Reference

Benzofuranylpiperidin

yloxy Derivatives
8.47

Elongating the

aliphatic chain

between the

piperidine nitrogen

and the benzofuranyl

residue resulted in

decreased potency.

[4]

Benzyl Derivatives 7.79

Replacement of the 4-

hydroxypiperidine ring

with a flexible 3-

(methylamino)propylo

xy chain led to an

increase in potency

for this series.

[4]

1-Benzyl-4-

(aminopropyloxy/amin

opentyloxy)piperidine

Derivatives

pKi up to 7.09 (hH3R)

Showed moderate to

pronounced in-vitro

affinities for the

human histamine H3

receptor.

Dopamine Transporter (DAT) Inhibition
In the pursuit of treatments for conditions like cocaine addiction, researchers have explored 4-

hydroxypiperidine analogs as high-affinity ligands for the dopamine transporter.
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Compound
DAT Binding
Affinity (IC50)

Dopamine
Uptake
Inhibition
(IC50)

In Vivo Activity Reference

(+)-enantiomer of

a trans-3-

hydroxy

derivative

0.46 nM 4.05 nM

Exhibited

stimulant activity

with a long

duration of effect.

[5]

(-)-enantiomer of

a trans-3-

hydroxy

derivative

56.7 nM 38.0 nM

Did not affect

locomotor activity

but engendered

incomplete

cocaine-like

responses.

[5]

Antitubercular Activity
Aryl piperidinol compounds, which include the 4-hydroxypiperidine moiety, have been identified

as having potential anti-tuberculosis activity.
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Compound In Vitro Activity
In Vivo
Observations

Reference

1-((R)-3-(4-

chlorophenoxy)-2-

hydroxypropyl)-4-(4-

chloro-3-

(trifluoromethyl)phenyl

)piperidin-4-ol

Good anti-tuberculosis

activity.

Side effects were

observed, precluding

further development.

[6]

1-((S)-3-(4-

(trifluoromethyl)pheno

xy)-2-

hydroxypropyl)-4-(4-

chloro-3-

(trifluoromethyl)phenyl

)piperidin-4-ol

Good anti-tuberculosis

activity.

Side effects were

observed, precluding

further development.

[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments cited in the evaluation of 4-hydroxypiperidine derivatives.

In Vitro Assays
Histamine H3 Receptor Affinity Assay:

Objective: To determine the binding affinity of test compounds to the histamine H3 receptor.

Method:

Membranes from HEK-293T cells transiently expressing the recombinant rat or human

histamine H3 receptor are prepared.

Membranes are incubated with the radioligand [3H]-Nα-methylhistamine and varying

concentrations of the test compound.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled

standard H3 receptor antagonist (e.g., thioperamide).

After incubation, the membranes are filtered and washed to separate bound from free

radioligand.

The radioactivity retained on the filters is measured by liquid scintillation counting.

The IC50 values (concentration of the compound that inhibits 50% of specific radioligand

binding) are calculated and converted to Ki values.[4]

Dopamine Transporter (DAT) Binding Assay:

Objective: To measure the affinity of compounds for the dopamine transporter.

Method:

Rat brain tissue (striatum) is homogenized and centrifuged to prepare crude synaptosomal

membranes.

Membranes are incubated with a radiolabeled cocaine analog (e.g., [125I]RTI-55) and

various concentrations of the test compound.

Non-specific binding is determined in the presence of a saturating concentration of a

known DAT inhibitor (e.g., GBR 12909).

The reaction is terminated by rapid filtration, and the radioactivity is counted.

IC50 values are determined from concentration-response curves.[5]

In Vivo Assays
Tail Flick Test for Analgesia:

Objective: To assess the central analgesic activity of a compound.

Method:

A focused beam of radiant heat is applied to the ventral surface of a rat's or mouse's tail.
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The time taken for the animal to flick its tail (tail flick latency) is recorded.

A cut-off time is established to prevent tissue damage.

The test compound or a reference drug (e.g., pethidine) is administered (e.g.,

intramuscularly).

Tail flick latencies are measured at predetermined time intervals after drug administration.

An increase in tail flick latency compared to a vehicle control group indicates an analgesic

effect.[1][2][3]

Acetic Acid-Induced Writhing Test:

Objective: To evaluate the peripheral analgesic activity of a compound.

Method:

Mice are pre-treated with the test compound, a reference drug (e.g., aspirin), or vehicle.

After a specific period, a dilute solution of acetic acid is injected intraperitoneally to induce

a writhing response (a characteristic stretching behavior).

The number of writhes is counted for a defined period (e.g., 20 minutes).

A reduction in the number of writhes compared to the vehicle-treated group indicates

analgesic activity.[1]

Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language provide clear visualizations of complex processes.
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In Vivo Analgesic Evaluation
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Caption: Workflow for in vivo evaluation of analgesic activity.
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Caption: General workflow for a competitive radioligand binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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